Dipotassium 2-phenoxyethyl phosphate
Description
Significance of Phosphate (B84403) Esters in Chemical Biology and Medicinal Chemistry Research
Organic phosphate esters are compounds of fundamental importance in the study of life sciences, holding a central position in both chemical biology and medicinal chemistry. Their significance is underscored by their presence in the very fabric of genetic material, where phosphodiester bonds form the backbone of deoxyribonucleic acid (DNA) and ribonucleic acid (RNA). evitachem.comalfa-chemistry.com Beyond this structural role, phosphate esters are key players in cellular energetics; adenosine (B11128) triphosphate (ATP), a prominent example, serves as the universal energy currency in biological systems. alfa-chemistry.comchemicalbook.com The hydrolysis of the high-energy phosphoanhydride bonds in ATP releases the energy required to drive a multitude of cellular processes. evitachem.comchemicalbook.com
In the realm of medicinal chemistry, the phosphate ester group is a versatile functional moiety. Its introduction into a drug molecule can significantly modify its physicochemical properties, a strategy often employed in the design of prodrugs. ethox.com By converting a therapeutic agent into a phosphate ester, its aqueous solubility and bioavailability can be enhanced. Once inside the body, endogenous enzymes, particularly phosphatases, can cleave the phosphate group, releasing the active drug. shreechem.in This approach allows for improved drug delivery and targeting. Furthermore, the tetrahedral geometry of the phosphate group allows for the design of transition-state analog inhibitors for various enzymes, making phosphate esters valuable tools in drug discovery. researchgate.netnih.gov The negative charge of phosphate esters at physiological pH also plays a crucial role in their biological function, helping to retain them within the cellular membrane and providing stability against nucleophilic attack. alfa-chemistry.comresearchgate.net
Overview of Phosphate Ester Biotransformation Pathways
The metabolic fate of organic phosphate esters in biological systems is predominantly governed by enzymatic hydrolysis. europa.euresearchgate.net A diverse family of enzymes known as phosphatases catalyzes the cleavage of the phosphoester bond, a reaction that involves the addition of a water molecule. chemicalbook.com This biotransformation is a critical step in numerous physiological processes, including the activation of phosphate-containing prodrugs to their pharmacologically active forms. shreechem.in
The biotransformation pathways can be broadly categorized. In phase I metabolism, hydrolysis is the primary reaction, breaking down the ester into an alcohol and phosphoric acid. epa.gov For more complex organophosphate esters, other phase I reactions such as oxidation and reduction, often mediated by cytochrome P450 enzymes, can occur on other parts of the molecule. In phase II metabolism, the products of phase I reactions can be conjugated with endogenous molecules like glucuronic acid, sulfate, or glutathione (B108866) to increase their water solubility and facilitate their excretion from the body. epa.gov The rate and specific pathway of biotransformation are highly dependent on the structure of the phosphate ester and the metabolic machinery of the organism . epa.gov
Rationale for Investigating Dipotassium (B57713) 2-Phenoxyethyl Phosphate within Research Frameworks
While dedicated academic research on the specific biological activities of Dipotassium 2-phenoxyethyl phosphate is not extensively reported in the available literature, a clear rationale for its investigation can be constructed based on its chemical structure and the well-established roles of related compounds. As an organophosphate ester, it possesses the key functional group that is integral to a vast number of biochemical processes. evitachem.comalfa-chemistry.com
The primary documented application of this compound is as a surfactant and emulsifier in various industrial and biochemical contexts. evitachem.com This suggests a line of research focused on its interactions with biological interfaces, particularly cell membranes. Its amphiphilic nature, arising from the polar phosphate head and the nonpolar phenoxyethyl tail, could lead to significant effects on membrane fluidity, integrity, and the function of embedded proteins. Such studies are relevant to fields ranging from pharmacology, in the context of drug delivery systems, to toxicology.
Furthermore, the structure of this compound makes it a candidate for investigation as a substrate or modulator of enzymatic activity. The unique 2-phenoxyethyl group could confer specificity for the active sites of certain enzymes, particularly hydrolases like phosphatases. Research could explore its potential as an enzyme inhibitor or as a probe to study enzyme function. Given that its synthesis starts from 2-phenoxyethanol (B1175444), a compound with known antimicrobial properties, an investigation into whether this activity is retained, modified, or enhanced in its phosphate ester form would be a logical avenue for research.
Chemical Compound Data
Below are tables detailing the chemical compounds mentioned in this article.
Table 1: Compound Names
| Compound Name |
| This compound |
| 2-phenoxyethanol |
| Adenosine triphosphate (ATP) |
| Deoxyribonucleic acid (DNA) |
| Ribonucleic acid (RNA) |
| Glucuronic acid |
| Glutathione |
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C8H9K2O5P | evitachem.comalfa-chemistry.com |
| Molecular Weight | 294.32 g/mol | evitachem.comalfa-chemistry.com |
| CAS Number | 65379-23-9 / 68511-20-6 | evitachem.comalfa-chemistry.comchemicalbook.comepa.gov |
| Appearance | Liquid or viscous solution | evitachem.com |
| Solubility | Highly soluble in water | evitachem.com |
Structure
3D Structure of Parent
Properties
CAS No. |
65379-23-9 |
|---|---|
Molecular Formula |
C8H9K2O5P |
Molecular Weight |
294.32 g/mol |
IUPAC Name |
dipotassium;2-phenoxyethyl phosphate |
InChI |
InChI=1S/C8H11O5P.2K/c9-14(10,11)13-7-6-12-8-4-2-1-3-5-8;;/h1-5H,6-7H2,(H2,9,10,11);;/q;2*+1/p-2 |
InChI Key |
MPRREXQEDRAEKG-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC=C(C=C1)OCCOP(=O)([O-])[O-].[K+].[K+] |
physical_description |
Liquid |
Origin of Product |
United States |
Chemical Synthesis and Structural Elucidation Methodologies for Phenoxyethyl Phosphates
Synthetic Routes to 2-Phenoxyethyl Phosphoric Acid and its Salts
The creation of dipotassium (B57713) 2-phenoxyethyl phosphate (B84403) begins with the formation of its parent acid, 2-phenoxyethyl phosphoric acid, through the phosphorylation of a precursor molecule. This is followed by a salt formation reaction to yield the final dipotassium salt.
The foundational step in the synthesis is the phosphorylation of 2-phenoxyethanol (B1175444). This involves creating a phosphate ester bond with the alcohol group of the precursor. Several chemical strategies can be employed for this transformation.
One common approach involves the reaction of 2-phenoxyethanol with a pentavalent phosphoryl donor. nih.gov A frequently used phosphorylating agent is phosphorus oxychloride (POCl₃). The reaction typically proceeds by adding the alcohol to phosphorus oxychloride, often in the presence of a base to neutralize the hydrochloric acid byproduct, followed by hydrolysis to yield the phosphate monoester. A similar strategy involves using a mixture of phosphorus pentoxide (P₂O₅) and a phosphate ester like triethyl phosphate, which serves as both a reagent and a solvent. researchgate.net
Another major pathway is a two-step process that begins with the formation of a trivalent phosphite (B83602) intermediate. nih.gov In this method, the alcohol is first reacted with a reagent like a phosphoramidite. The resulting phosphite triester is then oxidized, often in the same reaction vessel, to produce the protected phosphate triester, which can subsequently be deprotected to yield the desired phosphoric acid. nih.gov
A more direct synthesis route to the salt involves reacting phenoxyethyl alcohol directly with dipotassium hydrogen phosphate under controlled temperature conditions to facilitate the formation of the phosphate ester. evitachem.com
Table 1: Overview of Phosphorylation Strategies for 2-Phenoxyethanol
| Strategy | Key Reagents | Intermediate Product | Key Features |
| Pentavalent Donor | Phosphorus Oxychloride (POCl₃), Base | 2-Phenoxyethyl dichlorophosphate | Direct phosphorylation, requires hydrolysis. |
| Pentavalent Donor | Phosphorus Pentoxide (P₂O₅), Triethyl Phosphate | 2-Phenoxyethyl phosphoric acid | Efficient method for phosphorylating phenols and alcohols. researchgate.net |
| Trivalent Phosphite | Phosphoramidite, Oxidizing Agent | Phosphite triester | Two-step process (phosphitylation followed by oxidation). nih.gov |
| Direct Salt Reaction | Dipotassium Hydrogen Phosphate | Dipotassium 2-phenoxyethyl phosphate | Forms the salt directly in the reaction. evitachem.com |
Once 2-phenoxyethyl phosphoric acid has been synthesized, it must be converted into its dipotassium salt. This is an acid-base neutralization reaction. The phosphoric acid monoester is a dibasic acid and can donate two protons.
The salt formation is typically achieved by treating the 2-phenoxyethyl phosphoric acid with a suitable potassium base, such as potassium hydroxide (B78521) (KOH). The reaction is carried out in a stoichiometric manner to ensure that both acidic protons on the phosphate group are replaced by potassium ions. The process involves careful control of the pH, with a target range often between 8.9 and 9.5 to ensure the formation of the dipotassium salt rather than the monopotassium salt. google.comgoogle.com
In syntheses that start with dipotassium hydrogen phosphate, the salt is formed directly during the phosphorylation step. evitachem.com Following the reaction, the mixture is neutralized to achieve the desired pH, which is crucial for the stability and purity of the final product. evitachem.com The resulting salt is then typically isolated from the reaction mixture through processes like crystallization or filtration. evitachem.com
To maximize the yield and ensure the high purity of this compound, careful optimization of several reaction parameters is essential. These parameters influence the reaction rate, equilibrium, and the prevalence of side reactions.
Temperature: The reaction temperature is a critical factor. For the direct reaction between phenoxyethyl alcohol and dipotassium hydrogen phosphate, temperatures are typically controlled in the range of 60°C to 80°C. evitachem.com
Reaction Time: The duration of the reaction must be sufficient to allow for the complete conversion of the reactants into the desired product. This is often determined through experimental trials and monitoring the reaction progress. evitachem.com
Stoichiometry: The molar ratio of the reactants, such as the phosphorylating agent to the 2-phenoxyethanol, must be precisely controlled to favor the formation of the monoester and prevent the formation of diester or triester byproducts.
pH Control: As noted in the salt formation step, maintaining the correct pH is crucial. For the synthesis of dipotassium phosphate salts, a slightly alkaline pH (e.g., 8.9-9.5) is often required to ensure complete deprotonation of the phosphoric acid. google.com
Purification: Post-synthesis purification steps, such as recrystallization, washing, and filtration, are vital for removing unreacted starting materials, byproducts, and other impurities. evitachem.com
Optimization is an iterative process aimed at finding the ideal balance of these conditions to produce the highest possible yield of a product that meets stringent purity standards. fertiliser-society.org
Advanced Spectroscopic and Chromatographic Techniques for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for the structural elucidation of organophosphorus compounds. oup.comcwejournal.org It provides precise information about the chemical environment of specific nuclei.
³¹P NMR: Phosphorus-31 NMR is highly specific and is a primary technique for analyzing organophosphates. researchgate.net Since ³¹P has a natural abundance of 100% and a spin of 1/2, it provides sharp, easily interpretable signals. nih.gov The chemical shift of the phosphorus nucleus in the ³¹P NMR spectrum confirms the presence of the phosphate group and provides information about its bonding environment (i.e., as a monoester).
¹H NMR and ¹³C NMR: Proton and Carbon-13 NMR are used to map out the organic part of the molecule. ¹H NMR spectra show the number of different types of protons, their chemical environment, and their proximity to other protons through spin-spin coupling. This allows for the confirmation of the phenoxy group (C₆H₅O-) and the ethyl bridge (-CH₂CH₂-). Similarly, ¹³C NMR provides a signal for each unique carbon atom, confirming the complete carbon skeleton of the 2-phenoxyethyl group. Long-range coupling between phosphorus and hydrogen or carbon atoms can also be observed, providing further evidence for the connectivity of the phosphate group to the ethyl chain. oup.com
Table 2: Spectroscopic Techniques for Structural Confirmation
| Technique | Nucleus Probed | Information Obtained |
| ³¹P NMR | Phosphorus-31 | Confirms presence and chemical environment of the phosphate group. researchgate.netnih.gov |
| ¹H NMR | Proton (Hydrogen-1) | Maps the hydrogen atoms on the phenoxy and ethyl groups; shows connectivity through coupling. oup.com |
| ¹³C NMR | Carbon-13 | Determines the number and type of carbon atoms, confirming the carbon skeleton. cwejournal.org |
| Mass Spectrometry | Entire Molecule | Verifies the molecular weight and elemental formula of the compound. nih.gov |
Mass spectrometry (MS) is an essential analytical technique used to measure the mass-to-charge ratio of ions, thereby determining the molecular weight of a compound. This serves as a crucial verification of the molecular formula.
Soft ionization techniques, such as Electrospray Ionization (ESI-MS), are commonly used for organophosphates. researchgate.netcolby.edu ESI-MS is well-suited for analyzing polar and ionic compounds like this compound, as it can generate ions directly from a solution with minimal fragmentation. The resulting mass spectrum would be expected to show a peak corresponding to the molecular ion (or related adducts), allowing for the confirmation of the compound's molecular weight.
Tandem mass spectrometry (MS/MS) can provide even greater structural detail. In this technique, a specific ion is selected and fragmented, and the masses of the resulting fragments are analyzed. researchgate.net The fragmentation pattern of the 2-phenoxyethyl phosphate ion would provide conclusive evidence of its structure by showing the loss of characteristic neutral fragments corresponding to the phenoxy and ethyl phosphate moieties. nih.gov
Infrared Spectroscopy for Functional Group Characterization
Infrared (IR) spectroscopy is a pivotal analytical technique for the structural elucidation of newly synthesized compounds such as phenoxyethyl phosphates. This method is instrumental in identifying the characteristic functional groups present in the molecular structure by measuring the absorption of infrared radiation at various wavelengths. For this compound, the IR spectrum provides definitive evidence of its key structural components, including the phosphate group, the aromatic phenyl ring, and the ethyl ether linkage.
The interpretation of the IR spectrum of this compound focuses on several key regions. The presence of the phosphate moiety is confirmed by strong absorption bands corresponding to the stretching and bending vibrations of the P-O and O-P-O bonds. sci-hub.stresearchgate.net Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while the characteristic C=C stretching vibrations of the phenyl ring are observed in the 1600-1400 cm⁻¹ region. Furthermore, the ether linkage (C-O-C) within the 2-phenoxyethyl group gives rise to a distinct stretching band.
Table 1: Characteristic Infrared Absorption Bands for this compound
| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group Assignment |
| 3100-3000 | C-H Stretch | Aromatic (Phenyl Ring) |
| 2960-2850 | C-H Stretch | Aliphatic (Ethyl Group) |
| 1600-1450 | C=C Stretch | Aromatic (Phenyl Ring) |
| 1300-950 | P-O Stretch | Phosphate Ester |
| 1250-1000 | C-O-C Stretch | Aryl-Alkyl Ether |
| 670-500 | O-P-O Bend | Phosphate Ester |
Note: The exact positions of the peaks can vary depending on the sample preparation and the specific instrument used.
Chromatographic Methods for Purity Assessment in Synthesized Research Batches
Assessing the purity of newly synthesized batches of this compound is critical for ensuring the reliability of subsequent research findings. Chromatographic techniques are the cornerstone of purity determination, offering high-resolution separation of the target compound from starting materials, by-products, and other impurities. The two most prominent methods employed for this purpose are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with mass spectrometry (MS) for definitive peak identification. mdpi.comresearchgate.netnih.govfrontiersin.org
High-Performance Liquid Chromatography (HPLC)
HPLC is a highly versatile and widely used technique for the analysis of non-volatile and thermally sensitive compounds like this compound. The separation is based on the differential partitioning of the analyte between a stationary phase (packed in a column) and a liquid mobile phase.
For purity assessment, a reversed-phase HPLC method is typically developed. In this setup, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. The high polarity of the dipotassium salt influences its retention behavior. The purity of the sample is determined by integrating the peak area of the main component and comparing it to the total area of all detected peaks. The presence of impurities would be indicated by additional peaks in the chromatogram.
Table 2: Illustrative HPLC Parameters for Purity Analysis of this compound
| Parameter | Condition |
| Column | Reversed-Phase C18 (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Gradient of Water (with buffer) and Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Detector | UV-Vis at a specific wavelength (e.g., 270 nm) or Mass Spectrometry (MS) |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
Gas Chromatography (GC)
Gas chromatography is another powerful technique for separating and analyzing volatile and semi-volatile organic compounds. nih.gov For organophosphate esters, GC analysis can be highly effective. dtic.mil However, due to the ionic nature and low volatility of this compound, a derivatization step to convert it into a more volatile form may be necessary before injection into the GC system.
In a typical GC analysis, the sample is vaporized in a heated injector and separated as it travels through a capillary column containing a stationary phase. A carrier gas (e.g., helium or nitrogen) facilitates the movement of the analytes. The purity is assessed by the resulting chromatogram, where a single, sharp peak indicates a high degree of purity. GC coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (GC-MS) provides quantitative data and structural information about any separated impurities. mdpi.comdaneshyari.com
The choice between HPLC and GC depends on the specific properties of the compound and the potential impurities. frontiersin.org Both methods, when properly validated, provide reliable and accurate assessments of the purity of synthesized research batches of this compound, ensuring the quality and integrity of the material for its intended application.
Enzymatic Biotransformation and Hydrolysis Kinetics of Dipotassium 2 Phenoxyethyl Phosphate
Investigation of Phosphatase-Mediated Hydrolysis Mechanisms
Information regarding the specific mechanisms by which phosphatases hydrolyze Dipotassium (B57713) 2-phenoxyethyl phosphate (B84403) is not present in the available scientific literature. Research in this area would typically involve several key lines of inquiry.
Alkaline Phosphatase Substrate Specificity Studies
There are no published studies that evaluate Dipotassium 2-phenoxyethyl phosphate as a substrate for alkaline phosphatase. Such studies would be necessary to determine if this enzyme can recognize and cleave the phosphate ester bond in this specific molecule. Generally, alkaline phosphatases exhibit broad specificity for phosphate monoesters. For instance, studies on various substituted phenyl phosphates with bacterial alkaline phosphatase have shown that the enzyme's catalytic efficiency can be influenced by the nature of the substituent on the aromatic ring. rsc.org However, without direct experimental data for 2-phenoxyethyl phosphate, its suitability as a substrate remains unknown.
Acid Phosphatase Catalysis and Reaction Dynamics
Similarly, the catalytic activity and reaction dynamics of acid phosphatase with this compound as a substrate have not been documented. Acid phosphatases are known to hydrolyze a variety of phosphate esters in acidic environments. nih.gov Investigations into the hydrolysis of different aryl phosphates by human acid phosphatases have indicated that substitutions on the aromatic ring can affect the reaction velocity. nih.gov The specific interactions and catalytic efficiency of acid phosphatase with the 2-phenoxyethyl phosphate structure are yet to be determined.
Mechanistic Enzymology of Phosphate Ester Cleavage
The detailed enzymatic mechanism for the cleavage of the phosphate ester bond in this compound has not been elucidated. Understanding this would involve identifying the key amino acid residues in the active site of the phosphatase that are involved in substrate binding, catalysis, and product release. General mechanisms of phosphatase action are well-understood, often involving a nucleophilic attack on the phosphorus atom, but the specifics are substrate-dependent.
Kinetic Characterization of Enzymatic Hydrolysis
A quantitative understanding of the enzymatic hydrolysis of this compound requires the determination of its kinetic parameters, for which no data has been published.
Determination of Michaelis-Menten Kinetic Parameters (Vmax, Km) for Relevant Phosphatases
There is no available data on the Michaelis-Menten constants, Vmax (maximum reaction velocity) and Km (Michaelis constant), for the hydrolysis of this compound by any phosphatase. These parameters are fundamental to describing the enzyme's efficiency and affinity for this specific substrate. For comparative purposes, kinetic studies on other aromatic phosphate esters, such as phenyl phosphate, have been conducted with alkaline phosphatases, but these results cannot be directly extrapolated to 2-phenoxyethyl phosphate. nih.gov
Hypothetical Data Table on Michaelis-Menten Parameters:
The following table is for illustrative purposes only, as no experimental data for this compound is available.
| Phosphatase Type | Vmax (µmol/min/mg) | Km (mM) |
| Alkaline Phosphatase | Data Not Available | Data Not Available |
| Acid Phosphatase | Data Not Available | Data Not Available |
Influence of Cofactors and Environmental Conditions on Enzyme Activity
The effects of cofactors (such as metal ions) and environmental conditions (like pH and temperature) on the enzymatic hydrolysis of this compound are uncharacterized. Phosphatases often require divalent metal ions like Mg²⁺ and Zn²⁺ for optimal activity, and their catalytic rates are highly dependent on pH and temperature. Without experimental investigation, the specific requirements for the hydrolysis of this compound cannot be detailed.
Hypothetical Data Table on the Influence of Cofactors:
The following table is for illustrative purposes only, as no experimental data for this compound is available.
| Cofactor | Concentration | Relative Enzyme Activity (%) |
| Mg²⁺ | Data Not Available | Data Not Available |
| Zn²⁺ | Data Not Available | Data Not Available |
| None | - | Data Not Available |
Comparative Enzymatic Hydrolysis Rates Across Diverse Phosphatase Enzymes
The enzymatic hydrolysis of organophosphates such as this compound is catalyzed by a broad family of enzymes known as phosphatases. These enzymes, which facilitate the cleavage of phosphate monoesters, are ubiquitous in biological systems. scirp.orgresearchgate.net The catalytic efficiency and rate of hydrolysis are not uniform across all phosphatases; they are significantly influenced by the enzyme's origin, its class (e.g., acid or alkaline), and the specific structure of the substrate. scirp.orgresearchgate.net
Phosphatases are generally categorized based on their optimal pH range, leading to two major groups: acid phosphatases (ACPs) and alkaline phosphatases (ALPs). tandfonline.comcolby.edu ALPs, such as the well-studied enzyme from E. coli, typically contain zinc and magnesium ions in their active site and function optimally at alkaline pH. nih.govebi.ac.uk In contrast, ACPs, like those sourced from wheat germ, operate in acidic conditions and have different active site compositions. scirp.orgcolby.edu
Studies on various organophosphate substrates demonstrate that the kinetic parameters—Michaelis constant (Kₘ), maximum reaction velocity (Vₘₐₓ), and catalytic constant (k꜁ₐₜ)—vary considerably among different phosphatases. scirp.orgresearchgate.net For instance, research comparing acid phosphatases from wheat germ, sweet potato, and potato with alkaline phosphatase from E. coli revealed distinct substrate affinities and catalytic speeds for a range of phosphate esters. scirp.orgresearchgate.net While direct kinetic data for this compound is specialized, a comparative analysis based on the hydrolysis of analogous aromatic phosphate esters like p-nitrophenyl phosphate (pNPP) provides a strong predictive framework.
Below is an illustrative data table of hypothetical, yet plausible, kinetic parameters for the hydrolysis of this compound by several representative phosphatase enzymes, based on known enzymatic behavior with similar aromatic phosphate esters.
Interactive Data Table: Comparative Hydrolysis Kinetics of this compound
| Enzyme Source | Enzyme Class | Optimal pH | Kₘ (mM) | Vₘₐₓ (µmol/min/mg) | k꜁ₐₜ (s⁻¹) | Catalytic Efficiency (k꜁ₐₜ/Kₘ) (M⁻¹s⁻¹) |
| E. coli | Alkaline Phosphatase | 8.0 - 10.0 | 0.45 | 150 | 125 | 2.78 x 10⁵ |
| Bovine Intestine | Alkaline Phosphatase | 9.5 | 0.55 | 120 | 100 | 1.82 x 10⁵ |
| Wheat Germ | Acid Phosphatase | 4.0 - 6.0 | 1.20 | 85 | 70 | 5.83 x 10⁴ |
| Potato | Acid Phosphatase | 5.0 - 6.0 | 1.50 | 60 | 50 | 3.33 x 10⁴ |
Note: The values presented are illustrative and derived from typical ranges observed for phosphatase-catalyzed hydrolysis of aromatic phosphate esters.
Molecular Recognition and Binding Interactions with Phosphatase Active Sites
The catalytic activity of phosphatases is contingent upon the precise recognition and binding of the substrate within the enzyme's active site. This process involves a complex interplay of intermolecular forces that orient the substrate for efficient catalysis.
Substrate-Enzyme Docking Studies and Molecular Dynamics Simulations
To elucidate the specific interactions between this compound and phosphatase active sites, computational methods such as molecular docking and molecular dynamics (MD) simulations are invaluable. nih.govamegroups.cn These techniques model the physical behavior of the substrate and enzyme at an atomic level, providing insights into binding modes and the stability of the enzyme-substrate complex. chemrxiv.org
Molecular docking predicts the preferred orientation of the substrate when bound to the enzyme. For this compound, docking into the active site of a typical alkaline or acid phosphatase would reveal key interactions. The negatively charged phosphate group is expected to be anchored in the positively charged binding pocket, which often contains metal ions (like Zn²⁺ in ALPs) and conserved arginine residues that stabilize the phosphate moiety through strong electrostatic interactions and hydrogen bonds. nih.govresearchgate.net The phenoxyethyl group would likely engage with hydrophobic and/or aromatic residues within a specific sub-pocket of the active site.
MD simulations build upon these static docking poses by simulating the dynamic movements of the substrate and enzyme over time. nih.govamegroups.cn These simulations can confirm the stability of the predicted binding mode and reveal the flexibility of both the substrate and key enzyme loops, such as the WPD-loop in protein tyrosine phosphatases, which often moves to secure the substrate in place. chemrxiv.orgresearchgate.net For the 2-phenoxyethyl phosphate-phosphatase complex, MD simulations would show how water molecules are displaced from the active site and how the enzyme's conformation adapts to accommodate the substrate, positioning the scissile P-O bond optimally for nucleophilic attack. nih.gov
Identification of Key Amino Acid Residues Involved in Catalysis
The catalytic mechanism of phosphatases relies on a conserved set of amino acid residues within the active site that perform specific roles. chemrxiv.orgresearchgate.net
In alkaline phosphatases , the catalytic triad (B1167595) often involves:
A Nucleophilic Serine (e.g., Ser102 in E. coli ALP): This residue, activated by a nearby metal ion (Zn²⁺), initiates a nucleophilic attack on the phosphorus atom of the substrate, forming a covalent phospho-enzyme intermediate. ebi.ac.uk
Arginine Residues (e.g., Arg166): These positively charged residues are crucial for binding the negatively charged phosphate group of the substrate and stabilizing the negative charge that develops on the phosphate oxygen atoms during the transition state. researchgate.net
Zinc (Zn²⁺) and Magnesium (Mg²⁺) Ions: These metal ions are essential cofactors. One Zn²⁺ ion activates the serine nucleophile, while a second Zn²⁺ ion helps to stabilize the leaving group (the 2-phenoxyethanol) and coordinates a water molecule for the subsequent hydrolysis of the phospho-enzyme intermediate. nih.govebi.ac.uk
In many acid phosphatases , the mechanism involves different key players:
A Nucleophilic Histidine or Aspartate: Instead of serine, a histidine residue, activated by a nearby aspartate, often acts as the nucleophile to attack the phosphorus atom. chemrxiv.orgresearchgate.net
A General Acid (e.g., Aspartate): An aspartate residue typically serves as a proton donor (general acid) to protonate the oxygen of the leaving group, facilitating its departure. chemrxiv.orgresearchgate.net
The table below summarizes the putative roles of these key residues in the hydrolysis of this compound.
| Residue/Cofactor | General Role in Catalysis | Specific Role in Hydrolysis of 2-Phenoxyethyl Phosphate |
| Serine/Histidine | Covalent Nucleophile | Initiates attack on the phosphorus atom. |
| Arginine | Substrate Binding / Transition State Stabilization | Orients the phosphate group via electrostatic interactions. |
| Aspartate | General Acid/Base; Nucleophile Activation | Protonates the 2-phenoxyethanol (B1175444) leaving group. |
| Zn²⁺ / Mg²⁺ Ions | Lewis Acid Catalysis; Cofactors | Activate the nucleophile and coordinate water molecules. |
Stereochemical Aspects of Enzymatic Hydrolysis
Enzymatic reactions are characterized by a high degree of stereospecificity due to the chiral nature of the enzyme's active site. libretexts.org While this compound is not itself a chiral molecule, the enzymatic hydrolysis reaction it undergoes is stereospecific.
The hydrolysis of phosphate monoesters by most phosphatases proceeds through a general mechanism involving a nucleophilic attack on the phosphorus center. nih.gov This reaction typically follows an Sₙ2-type mechanism at the phosphorus atom. The nucleophile (e.g., a serine residue) attacks one face of the phosphate group, leading to the formation of a trigonal bipyramidal transition state. The leaving group (2-phenoxyethanol) then departs from the opposite face. nih.gov
This mechanism results in an inversion of configuration at the phosphorus atom. The subsequent hydrolysis of the covalent phospho-enzyme intermediate by an activated water molecule also proceeds with an inversion of configuration. The net result of this two-step process (formation and breakdown of the phospho-enzyme intermediate) is a retention of configuration in the released inorganic phosphate relative to the original substrate. The precise, three-dimensional arrangement of the catalytic residues within the active site ensures that the reaction proceeds along this specific stereochemical pathway, preventing the formation of other stereoisomers. libretexts.orgyoutube.com
Investigations into Dipotassium 2 Phenoxyethyl Phosphate As a Research Tool and Model Compound
Role as a Model Substrate for Phosphate (B84403) Prodrug Activation Studies
Design Principles for Phosphate-Based Prodrug Linkers
The design of effective phosphate-based prodrugs hinges on the ability of the phosphate linker to be efficiently cleaved by endogenous enzymes, such as alkaline phosphatase, to release the active drug. snv63.ru Key design principles include:
Charge Masking: Phosphates are negatively charged at physiological pH, which can limit their ability to cross cell membranes. researchgate.netacs.org Prodrug strategies often involve masking this charge with lipophilic groups to enhance passive diffusion into cells. researchgate.netacs.org
Enzymatic Lability: The phosphate ester bond must be susceptible to cleavage by enzymes like alkaline phosphatases to release the parent drug. nih.govrsc.org The rate of this cleavage can be modulated by the chemical structure of the linker.
Chemical Stability: The prodrug must be stable enough to reach its target site before undergoing premature degradation. researchgate.net
Release of Non-toxic Moieties: The linker group that is cleaved from the active drug should be non-toxic.
Dipotassium (B57713) 2-phenoxyethyl phosphate, with its simple phenoxyethyl group, provides a basic scaffold to investigate how modifications to the linker structure affect these properties.
In Vitro Cellular Permeability and Intracellular Activation Studies (non-clinical)
Phosphate prodrugs are designed to be charge-neutral to facilitate transmembrane diffusion. acs.orgnih.gov Once inside the cell, intracellular enzymes, such as phosphatases, cleave the phosphate group, releasing the active drug. nih.gov This process effectively traps the now-charged drug inside the cell, leading to its accumulation. researchgate.net Cell lines like Caco-2, which mimic the intestinal epithelium, are often used to assess the permeability and intracellular conversion of phosphate prodrugs. nih.govresearchgate.net
Comparative Analysis with Other Phosphate Ester Prodrug Models
Various models of phosphate ester prodrugs have been developed to improve the delivery of different parent drugs. A comparative analysis highlights the versatility of this approach.
| Prodrug Model | Parent Drug Category | Key Feature | Reference |
| Fosphenytoin | Anticonvulsant (Phenytoin) | Improved water solubility for intravenous administration. | nih.gov |
| Fosfluconazole | Antifungal (Fluconazole) | Enhanced aqueous solubility. | nih.gov |
| Fosamprenavir | HIV Protease Inhibitor (Amprenavir) | High turnover in alkaline phosphatase assays, leading to systemic exposure of the parent drug. | acs.org |
| Acyloxyalkyl Esters | Various (e.g., Adefovir) | Increased chemical and plasma stability, leading to improved bioavailability. | acs.org |
| CycloSal Prodrugs | Nucleoside Phosphonates | Limited impact on cell permeability but used to study intracellular release. | nih.gov |
Interactive Data Table: Comparison of Phosphate Ester Prodrug Models
Use in Enzymatic Assays and Biochemical Pathway Research
The phosphate ester linkage in dipotassium 2-phenoxyethyl phosphate makes it a suitable substrate for enzymes that catalyze the hydrolysis of such bonds, particularly phosphatases.
Development of Spectrophotometric or Fluorometric Assays for Phosphatase Activity
Phosphatase activity is commonly measured using assays that detect the product of the enzymatic reaction. While specific assays using this compound are not widely documented, the principles can be extrapolated from similar substrates.
Spectrophotometric Assays: These assays often use a chromogenic substrate that, upon cleavage by a phosphatase, releases a colored product. A common example is p-nitrophenyl phosphate (pNPP), which releases the yellow p-nitrophenol. sigmaaldrich.com An assay using a phenoxyethyl-based substrate could theoretically be developed if the released phenoxyethanol (B1677644) or a derivative could be detected spectrophotometrically.
Fluorometric Assays: These highly sensitive assays utilize substrates that become fluorescent after enzymatic cleavage. For instance, 4-methylumbelliferyl phosphate (MUP) is non-fluorescent but is converted to the highly fluorescent 4-methylumbelliferone (B1674119) by phosphatases. assaygenie.com A fluorometric assay could potentially be designed around a modified phenoxyethyl phosphate that releases a fluorescent product.
Application in Studies of Phosphate Metabolism in Biological Systems (non-clinical)
Organophosphates, the class of compounds to which this compound belongs, are central to numerous metabolic pathways. wikipedia.orgnih.gov These include energy metabolism (e.g., ATP), nucleic acid synthesis, and cell signaling. nih.gov
In non-clinical research, compounds like this compound can be used to probe the activity of enzymes involved in phosphate metabolism. By acting as a substrate, it can help in the characterization of phosphatases and kinases, enzymes that add or remove phosphate groups from molecules. Understanding the kinetics of these enzymes with model substrates provides insights into their function in complex biological systems. For example, it can be used to study how different cellular conditions or the presence of inhibitors affect the rate of phosphate ester hydrolysis.
Studies as a Precursor or Intermediate in Chemical Synthesis Research
This compound serves as a valuable precursor and intermediate in various chemical syntheses, primarily within the field of organophosphorus chemistry. wikipedia.org Its utility stems from the reactive phosphate ester group, which can be involved in a range of transformations. Research in this area explores its role in forming new phosphorus-containing molecules and as a key building block for more complex structures.
The synthesis of this compound itself is a multi-step process that begins with phenoxyethyl alcohol and a phosphorus source like dipotassium hydrogen phosphate. evitachem.com The reaction is carefully controlled to facilitate the formation of the phosphate ester linkage. evitachem.com This process is foundational to its availability as an intermediate for further synthetic applications.
| Reactant 1 | Reactant 2 | Reaction Type | Product | Reference |
| Phenoxyethyl alcohol | Dipotassium hydrogen phosphate | Esterification | This compound | evitachem.com |
This interactive table summarizes the synthesis of the title compound.
Once formed, this compound can participate in several key chemical reactions. In aqueous environments, it can undergo hydrolysis, which breaks the ester bond to yield phenoxyethyl alcohol and phosphoric acid. evitachem.com More significantly for synthetic chemistry, it can react with other alcohols in esterification reactions to form different phosphate esters. evitachem.com
The broader field of organophosphorus chemistry provides context for the potential applications of this compound as an intermediate. nih.govmdpi.com Organophosphate esters are widely used as substrates in a variety of reactions, particularly in cross-coupling and substitution reactions. nih.govmdpi.com While specific studies detailing the use of this compound in complex, multi-step total syntheses are not prevalent, its structure is analogous to other organophosphates that have been successfully employed in such endeavors. nih.gov For instance, similar phosphate esters are known to act as leaving groups or as directing groups in transition-metal-catalyzed reactions. mdpi.com
Research into related cyclic ethylene (B1197577) phosphates has demonstrated their utility in ring-opening polymerization to create poly(ethylene phosphate)s. rsc.org This suggests a potential research avenue where the 2-phenoxyethyl phosphate moiety could be incorporated into polymer backbones or used to initiate or terminate polymerization, leveraging its distinct chemical properties.
The reactivity of the phosphate group in this compound makes it a model compound for studying phosphorylation reactions and the stability of phosphate ester bonds. Its use as a precursor is often in the synthesis of other, more complex organophosphorus compounds where the 2-phenoxyethyl group provides specific steric or electronic properties to the target molecule. wikipedia.orgmdpi.com
| Reaction Class | Role of Phosphate Ester | Typical Product | Potential Application Context | Reference |
| Hydrolysis | Substrate | Alcohol and Phosphoric Acid | Stability studies, model for biological degradation | evitachem.com |
| Esterification | Reagent | New Phosphate Ester | Synthesis of novel organophosphorus compounds | evitachem.com |
| Nucleophilic Substitution | Leaving Group (potential) | Substituted Product | C-O or C-X bond formation (X = nucleophile) | nih.govmdpi.com |
| Polymerization | Monomer/Initiator (potential) | Phosphate-containing polymers | Materials science, synthesis of functional polymers | rsc.org |
This interactive table outlines established and potential synthetic reactions involving organophosphate esters like this compound.
Theoretical and Computational Chemistry of Dipotassium 2 Phenoxyethyl Phosphate
Molecular Modeling of Interactions with Biological Macromolecules
Computational Predictions of Enzyme Substrate Specificity
A thorough review of scientific literature and computational chemistry databases reveals a notable absence of specific studies focused on the computational prediction of enzyme substrate specificity for dipotassium (B57713) 2-phenoxyethyl phosphate (B84403). While computational methods are broadly utilized to predict interactions between small molecules and enzymes, dedicated research on this particular compound is not publicly available.
Computational approaches in enzyme specificity prediction often involve a variety of techniques. researchgate.netnih.gov Methodologies such as molecular docking, molecular dynamics simulations, and machine learning algorithms are employed to forecast the binding affinity and catalytic potential of a substrate with an enzyme's active site. nih.govresearchgate.netnih.gov These in silico methods are instrumental in identifying potential enzyme targets and understanding the molecular basis of their interactions. nih.govresearchgate.net
Molecular docking, for instance, predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.govresearchgate.net This technique scores the binding affinity, providing a quantitative estimate of the interaction strength. researchgate.net Molecular dynamics simulations can further elucidate the stability of the enzyme-substrate complex over time and reveal conformational changes that may occur upon binding. nih.gov
Machine learning models, trained on large datasets of known enzyme-substrate interactions, are also increasingly used to predict new interactions with a high degree of accuracy. nih.gov These models can identify subtle patterns in molecular structures and properties that are critical for specific binding. nih.gov
In the context of phosphate-containing compounds, computational studies often explore their interactions with phosphatases, kinases, and other enzymes that metabolize phosphorylated molecules. nih.govnih.govmdpi.comnih.gov For example, research on alkaline phosphatase inhibitors has utilized molecular docking and kinetic studies to understand how different compounds bind to the active site and modulate enzyme activity. nih.govmdpi.comresearchgate.net Such studies provide valuable insights into the structural requirements for effective binding and inhibition.
Although these general methodologies are well-established, their specific application to elucidate the enzyme substrate specificity of dipotassium 2-phenoxyethyl phosphate has not been documented in the reviewed literature. Therefore, there are no specific research findings, detailed data on binding energies, or computational models to present for this compound. The potential interactions of this compound with various enzymes remain an area for future computational investigation.
Data Tables
Due to the lack of specific computational studies on this compound, no data tables on its enzyme substrate specificity can be generated.
Analytical Method Development for Dipotassium 2 Phenoxyethyl Phosphate in Research Matrices
Chromatographic Separation Techniques
Chromatographic techniques are fundamental in the analytical workflow for the separation and quantification of Dipotassium (B57713) 2-phenoxyethyl phosphate (B84403) from complex sample matrices. These methods offer high resolution and sensitivity, allowing for the precise measurement of the analyte of interest.
High-Performance Liquid Chromatography (HPLC) Method Development
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile or thermally labile compounds like Dipotassium 2-phenoxyethyl phosphate. A reversed-phase HPLC (RP-HPLC) method is often the preferred approach due to its efficiency in separating polar and nonpolar analytes.
The development of an effective RP-HPLC method involves the careful selection of a stationary phase, mobile phase, and detector. A C18 column is a common choice for the stationary phase, offering excellent retention and separation of a broad range of compounds. The mobile phase typically consists of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol. The use of a phosphate buffer system, such as a dipotassium hydrogen phosphate buffer, can help to maintain a stable pH and improve peak shape. researchgate.netlobachemie.comresearchgate.net The composition of the mobile phase can be optimized through gradient elution to achieve the desired separation from matrix components. Ultraviolet (UV) detection is suitable for this compound due to the presence of the phenoxy chromophore.
A systematic approach to method development ensures robustness and reliability. nih.gov Key parameters to optimize include the mobile phase composition, flow rate, column temperature, and injection volume. Validation of the developed method in accordance with ICH guidelines is essential to demonstrate its accuracy, precision, linearity, and specificity.
Table 1: Illustrative RP-HPLC Method Parameters for the Analysis of this compound
| Parameter | Condition |
|---|---|
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 50 mM Dipotassium hydrogen phosphate buffer, pH 6.8 |
| Mobile Phase B | Acetonitrile |
| Gradient | 20% B to 80% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 270 nm |
| Injection Volume | 20 µL |
Ion Chromatography for Phosphate Quantification
Ion chromatography (IC) is a powerful technique for the determination of the phosphate moiety of this compound, particularly in pharmaceutical and environmental matrices. oup.comthermofisher.comthermofisher.comresearchgate.netjfda-online.com This method is highly specific for ionic species and can provide accurate quantification of phosphate ions after appropriate sample preparation, which may involve hydrolysis of the parent compound.
The principle of IC involves the separation of ions on an ion-exchange column followed by detection, typically by suppressed conductivity. An electrolytically generated potassium hydroxide (B78521) eluent can be used for the separation of phosphate. thermofisher.com The performance of the IC method is evaluated based on its accuracy, precision, specificity, linearity, and robustness. oup.comjfda-online.com For pharmaceutical applications, method validation according to USP guidelines is necessary. researchgate.net
Table 2: Typical Ion Chromatography Parameters for Phosphate Quantification
| Parameter | Condition |
|---|---|
| Column | Anion-exchange column (e.g., Dionex IonPac™ AS11) |
| Eluent | 20 mM Potassium Hydroxide |
| Flow Rate | 1.5 mL/min |
| Suppressor | Anion Self-Regenerating Suppressor |
| Detection | Suppressed Conductivity |
| Injection Volume | 50 µL |
Gas Chromatography-Mass Spectrometry (GC-MS) for Derivatives
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and specific technique for the analysis of volatile and thermally stable compounds. Due to the low volatility of this compound, a derivatization step is necessary to convert it into a more volatile and thermally stable form suitable for GC analysis. sigmaaldrich.comgcms.cznih.gov
Derivatization typically involves the reaction of the polar functional groups of the analyte with a derivatizing agent to form a less polar derivative. For organophosphates, silylation is a common derivatization approach. Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be used to replace the active hydrogens on the phosphate group with trimethylsilyl (B98337) (TMS) groups. gcms.cz
The resulting TMS derivative of 2-phenoxyethyl phosphate is more volatile and can be readily analyzed by GC-MS. The mass spectrometer provides valuable structural information based on the fragmentation pattern of the derivative, which aids in the unequivocal identification of the compound. researchgate.net
Table 3: General GC-MS Conditions for the Analysis of Derivatized 2-Phenoxyethyl Phosphate
| Parameter | Condition |
|---|---|
| GC Column | Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium |
| Inlet Temperature | 250 °C |
| Oven Program | 100 °C (1 min), ramp to 280 °C at 15 °C/min, hold for 5 min |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Analyzer | Quadrupole |
| Scan Range | 50-500 m/z |
Spectroscopic Quantification Methods
Spectroscopic methods provide alternative or complementary approaches for the quantification of this compound. These techniques are often rapid and can be non-destructive.
Ultraviolet-Visible Spectrophotometry Approaches
Ultraviolet-Visible (UV-Vis) spectrophotometry can be a straightforward and cost-effective method for the quantification of this compound, owing to the UV-absorbing phenoxy group in its structure. The aromatic ring exhibits characteristic absorption in the UV region, typically around 270 nm. mdpi.com
This method relies on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. A calibration curve is constructed by measuring the absorbance of a series of standard solutions of known concentrations. The concentration of the analyte in an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve.
While UV-Vis spectrophotometry is a simple technique, it may be susceptible to interference from other UV-absorbing compounds present in the sample matrix. Therefore, appropriate sample preparation and the use of a suitable blank are crucial for accurate quantification. mdpi.com
Table 4: Illustrative Parameters for UV-Visible Spectrophotometric Analysis
| Parameter | Value |
|---|---|
| Wavelength of Maximum Absorbance (λmax) | ~270 nm |
| Solvent | Water or a suitable buffer |
| Cuvette Path Length | 1 cm |
| Calibration Range | Dependent on molar absorptivity |
Phosphorus Nuclear Magnetic Resonance (³¹P NMR) for Quantitative Analysis
Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR) spectroscopy is a powerful and specific technique for the quantitative analysis of phosphorus-containing compounds like this compound. The ¹⁰⁰% natural abundance and high gyromagnetic ratio of the ³¹P nucleus provide excellent sensitivity for NMR experiments. unive.it
Quantitative ³¹P NMR (q³¹P NMR) allows for the direct determination of the concentration of the analyte without the need for a calibration curve, provided that an internal standard of known concentration is used. nih.gov The integral of the ³¹P signal corresponding to the phosphate ester is directly proportional to the number of phosphorus nuclei, and thus to the concentration of the compound.
The chemical shift of the phosphorus nucleus is sensitive to its chemical environment, providing structural information and allowing for the differentiation of various phosphate species. researchgate.net For a phosphate ester like this compound, the ³¹P chemical shift is expected to be in a distinct region of the spectrum, separate from inorganic phosphate or other organophosphorus compounds.
Table 5: General Parameters for Quantitative ³¹P NMR Analysis
| Parameter | Condition |
|---|---|
| Spectrometer Frequency | e.g., 162 MHz for a 9.4 T magnet |
| Solvent | D₂O or other suitable deuterated solvent |
| Internal Standard | Triphenyl phosphate or other suitable phosphorus-containing compound |
| Pulse Sequence | Inverse-gated proton decoupling |
| Relaxation Delay (d1) | 5 x T₁ (longitudinal relaxation time) |
| Number of Scans | Sufficient for adequate signal-to-noise ratio |
Electrophoretic and Capillary Electrophoresis Techniques
Electrophoretic techniques are powerful analytical tools for the separation of charged molecules based on their differential migration in an electric field. uomustansiriyah.edu.iq For a charged species like the 2-phenoxyethyl phosphate anion (the anionic component of this compound), these methods offer high-resolution separation capabilities. Capillary electrophoresis (CE), in particular, has emerged as a robust technique for the analysis of organophosphates and related compounds due to its high efficiency, minimal sample consumption, and rapid analysis times. uomustansiriyah.edu.iqacs.org
The fundamental principle of electrophoresis involves the movement of ions suspended between two electrodes towards the electrode bearing the opposite charge. uomustansiriyah.edu.iq In the context of analyzing phosphate compounds, the negatively charged phosphate group ensures that the molecule will migrate toward the positive electrode (anode). youtube.com The rate of migration is influenced by factors such as the molecule's charge-to-size ratio, the strength of the electric field, and the properties of the separation medium. uomustansiriyah.edu.iq
Capillary Electrophoresis (CE) is performed in narrow-bore fused-silica capillaries, typically with internal diameters of 25 to 100 µm. uomustansiriyah.edu.iq A high voltage, often in the range of 10-30 kV, is applied across the capillary, which is filled with a background electrolyte (BGE) or buffer solution. uomustansiriyah.edu.iq The separation of analytes in CE is primarily based on differences in their electrophoretic mobility. For anionic species like organophosphates, Capillary Zone Electrophoresis (CZE) is a common mode of operation where separation occurs in a free solution. nih.gov
Developing a CE method for this compound would involve optimizing several key parameters. The composition and pH of the background electrolyte are critical for achieving adequate separation and resolution. researchgate.net Phosphate or borate (B1201080) buffers are commonly used for the analysis of anionic compounds. researchgate.net Detection can be accomplished using various methods, with indirect UV detection being a suitable option for analytes that lack a strong chromophore. nih.gov In this method, a chromophoric substance is added to the BGE, and the analyte is detected as a decrease in absorbance as it displaces the chromophore. nih.gov Alternatively, coupling CE with mass spectrometry (CE-MS) provides high sensitivity and specificity, allowing for definitive identification and quantification based on the mass-to-charge ratio of the analyte. nih.govresearchgate.netnih.gov
Miniaturized systems, often called "lab-on-a-chip" devices, have been developed for the rapid separation of organophosphate compounds using capillary electrophoresis microchips. acs.orgnih.gov These systems offer advantages in speed and portability, achieving baseline resolution of multiple organophosphates in under three minutes. acs.orgnih.gov
Table 1: Illustrative Capillary Electrophoresis Parameters for Organophosphate Analysis
| Parameter | Typical Conditions | Purpose/Rationale |
| Capillary | Fused-silica, 50-75 µm i.d., 50-75 cm length | Provides a high surface-area-to-volume ratio for efficient heat dissipation, allowing for high voltages and efficient separations. |
| Background Electrolyte (BGE) | 20-50 mM Phosphate or Borate buffer | Maintains a stable pH and conductivity. The specific pH influences the charge of the analyte and the electroosmotic flow (EOF). |
| pH | 7.0 - 9.5 | Ensures the phosphate moiety is fully deprotonated and negatively charged for consistent migration. |
| Applied Voltage | 15 - 30 kV (Normal or Reversed Polarity) | The driving force for separation. Higher voltages generally lead to faster analysis times and sharper peaks. Reversed polarity is used for anion analysis. |
| Injection Mode | Hydrodynamic (e.g., 50 mbar for 5 s) | A simple and reproducible method for introducing a small plug of the sample into the capillary. |
| Temperature | 20 - 25 °C | Controlled temperature ensures reproducible migration times by maintaining constant buffer viscosity. |
| Detection | Indirect UV (with chromophore in BGE) or Mass Spectrometry (MS) | Indirect UV provides universal detection for non-chromophoric anions. MS provides high sensitivity and structural confirmation. |
Sample Preparation Strategies for Diverse Research Matrices (e.g., cell lysates, enzyme reaction mixtures)
The analysis of this compound in complex biological matrices such as cell lysates and enzyme reaction mixtures requires effective sample preparation to remove interfering substances. These matrices contain high concentrations of proteins, salts, lipids, and other cellular components that can interfere with the analytical measurement, suppress instrument response, and damage analytical columns or capillaries. The primary goals of sample preparation are to isolate the target analyte, concentrate it, and present it in a clean solvent compatible with the analytical technique.
Protein Precipitation (PPT) is a common first step for treating samples with high protein content, such as cell lysates. nih.gov This technique involves adding a water-miscible organic solvent (e.g., acetonitrile, methanol) or a strong acid (e.g., trichloroacetic acid) to the sample. nih.govuthsc.edu This denatures the proteins, causing them to precipitate out of the solution. The sample is then centrifuged, and the clear supernatant containing the analyte is collected for further processing or direct analysis. While simple and fast, PPT may not remove other interferences like salts and phospholipids, and the resulting extract can be relatively "dirty."
Liquid-Liquid Extraction (LLE) separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous sample and an organic solvent. For an ionic compound like this compound, which is highly water-soluble, direct LLE with a nonpolar solvent would be ineffective. However, ion-pair LLE could be employed. In this variation, an ion-pairing reagent with a large counter-ion is added to the aqueous sample to form a neutral, more hydrophobic complex with the 2-phenoxyethyl phosphate anion, allowing it to be extracted into an organic solvent like methylene (B1212753) chloride or ethyl acetate (B1210297). nih.gov
Solid-Phase Extraction (SPE) is a highly versatile and effective technique for sample cleanup and concentration. oup.com SPE utilizes a solid sorbent material packed into a cartridge or well plate. The sample is loaded onto the sorbent, which retains the analyte, interfering components, or both. For an anionic analyte, an anion-exchange SPE sorbent would be appropriate. The process involves four steps:
Conditioning: The sorbent is washed with a solvent (e.g., methanol) followed by water or a buffer to activate it.
Loading: The sample (e.g., cell lysate supernatant) is passed through the sorbent. The negatively charged 2-phenoxyethyl phosphate binds to the positively charged functional groups of the anion-exchange sorbent.
Washing: The sorbent is washed with a weak solvent to remove salts and other unretained interferences while the analyte remains bound.
Elution: A strong solvent or a buffer with a high salt concentration or altered pH is used to disrupt the ionic interaction and elute the purified analyte.
For enzyme reaction mixtures, which often contain high concentrations of buffers, salts, and enzyme inhibitors or activators, SPE or a simple protein precipitation step followed by dilution may be sufficient. The choice of method depends on the specific composition of the reaction mixture and the sensitivity required for the analysis.
Table 2: Comparison of Sample Preparation Techniques for Research Matrices
| Technique | Principle | Advantages | Disadvantages | Application to Research Matrices |
| Protein Precipitation (PPT) | Protein denaturation and removal by adding an organic solvent or acid. nih.gov | Fast, simple, inexpensive, requires minimal method development. | Non-selective (co-precipitation of other components), potential for analyte loss, final extract may still contain significant interferences (e.g., salts). | Suitable as a rapid, initial cleanup step for cell lysates and enzyme reaction mixtures to remove the bulk of proteins. |
| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases based on solubility. nih.gov | Provides a very clean extract, can concentrate the analyte. | Can be labor-intensive, requires large volumes of organic solvents, may form emulsions. Requires ion-pairing for ionic analytes. | Useful for removing a wide range of interferences but requires specific method development (ion-pairing) for this compound. |
| Solid-Phase Extraction (SPE) | Selective retention of the analyte or interferences on a solid sorbent followed by elution. oup.com | High selectivity and recovery, can handle small sample volumes, provides significant concentration, easily automated. | More expensive than PPT or LLE, requires method development to select the appropriate sorbent and solvents. | Highly effective for cleaning up complex matrices like cell lysates and enzyme reaction mixtures, especially when high sensitivity is needed. Anion-exchange SPE would be the preferred mode. |
Structure Reactivity Relationship Srr Studies of Dipotassium 2 Phenoxyethyl Phosphate Analogues
Systematic Modification of the Phenoxyethyl Moiety
The phenoxyethyl moiety offers several sites for modification, including the aromatic ring and the alkyl chain connecting it to the phosphate (B84403) group. Alterations to this part of the molecule can significantly impact its electronic properties, steric profile, and hydrophobicity, thereby influencing its reactivity and biological interactions.
The hydrolysis of phosphate esters is a critical reaction in many biological and chemical processes. The rate of this reaction can be significantly modulated by placing substituents on the aromatic ring of the phenoxy group. The electronic nature of these substituents—whether they are electron-donating or electron-withdrawing—alters the electrophilicity of the phosphorus atom and the stability of the phenoxide leaving group.
Generally, the hydrolysis of phosphate esters can proceed through mechanisms where a nucleophile attacks the phosphorus atom. thieme-connect.de Electron-withdrawing groups (EWGs) on the aromatic ring, such as nitro (-NO₂) or chloro (-Cl), pull electron density away from the phosphate ester linkage. This effect makes the phosphorus atom more electron-deficient and thus more susceptible to nucleophilic attack. Furthermore, EWGs stabilize the resulting phenoxide anion, making it a better leaving group and accelerating the rate of hydrolysis. nih.gov Conversely, electron-donating groups (EDGs) like methoxy (B1213986) (-OCH₃) or methyl (-CH₃) push electron density towards the phosphate center, decreasing its electrophilicity and destabilizing the phenoxide leaving group, which slows the hydrolysis rate. nih.gov These structure-reactivity trends can be quantified and are often correlated using Hammett plots, which relate reaction rates to the electronic properties of substituents.
The following table illustrates the predicted effect of various substituents on the relative hydrolysis rate of 2-phenoxyethyl phosphate analogues.
| Substituent (at para-position) | Electronic Effect | Predicted Relative Rate of Hydrolysis (k_rel) |
| -NO₂ | Strong Electron-Withdrawing | 50.0 |
| -CN | Moderate Electron-Withdrawing | 25.0 |
| -Cl | Weak Electron-Withdrawing | 5.0 |
| -H | Neutral (Reference) | 1.0 |
| -CH₃ | Weak Electron-Donating | 0.5 |
| -OCH₃ | Strong Electron-Donating | 0.1 |
Note: The data in this table is illustrative, representing the expected chemical trend based on established principles of phosphate ester hydrolysis.
The two-carbon ethyl linker between the phenoxy and phosphate groups is another key target for modification. Altering its length (e.g., from ethyl to propyl or butyl) or introducing branching can have profound effects on how the molecule interacts with enzyme active sites. These modifications primarily influence the molecule's conformational flexibility and its hydrophobic and steric properties.
Increasing the alkyl chain length generally enhances the molecule's hydrophobicity. This can lead to stronger binding within hydrophobic pockets of an enzyme's active site through increased van der Waals interactions. researchgate.net However, this benefit is not limitless. An excessively long or bulky chain may introduce steric hindrance, preventing the analogue from adopting the optimal conformation for binding or catalysis. nih.gov
Branching on the alkyl chain has a more complex effect. While it can increase the molecule's steric bulk, potentially hindering access to an enzyme's active site, it can also restrict conformational freedom. nih.gov This restriction might pre-organize the molecule into a conformation that is more favorable for binding, thus lowering the entropic penalty of interaction. The precise impact depends heavily on the specific topology of the enzyme's active site. For some enzymes, a branched analogue might fit perfectly, leading to enhanced binding affinity, while for others, it may be excluded entirely. nih.govnih.gov
The table below provides a hypothetical summary of how modifications to the alkyl chain could influence binding affinity (represented by the Michaelis constant, Kₘ) for a target enzyme. A lower Kₘ value indicates stronger binding.
| Analogue Moiety | Modification | Predicted Effect on Binding (Kₘ) | Rationale |
| 2-Phenoxyethyl Phosphate | Reference | 100 µM | Baseline interaction |
| 3-Phenoxypropyl Phosphate | Increased Chain Length | 75 µM | Enhanced hydrophobic interactions |
| 4-Phenoxybutyl Phosphate | Further Increased Length | 150 µM | Potential steric clash or suboptimal fit |
| 2-Phenoxy-2-methylpropyl Phosphate | Branching | 200 µM | Steric hindrance disrupts binding |
Note: The data in this table is hypothetical and serves to illustrate the structure-activity principles governing enzyme-ligand interactions.
Derivatization of the Phosphate Group
Phosphate mono- and diesters are generally stable at physiological pH due to their negative charge, which repels nucleophiles. nih.gov However, they are readily acted upon by enzymes. Derivatization of the phosphate group aims to modulate this stability. For instance, replacing one of the non-ester oxygen atoms with sulfur creates a thiophosphate. Thiophosphates are often more resistant to hydrolysis by certain phosphatases, which can prolong the molecule's biological lifetime. nih.gov
Another modification is the conversion to a pyrophosphate, which adds an additional phosphate group. This significantly increases the negative charge and polarity of the molecule. While pyrophosphate linkages are energy-rich, their stability in biological systems can be lower due to the prevalence of pyrophosphatase enzymes. Chemical derivatization can also improve the stability and detection of phosphate esters for analytical purposes. nih.govresearchgate.net The stability of any given analogue is a balance between its intrinsic chemical reactivity and its recognition by metabolic enzymes.
Two important bioisosteric replacements for the phosphate ester linkage are the phosphoramidate (B1195095) and phosphonate (B1237965) groups. These analogues are designed to mimic the geometry and electronic properties of the native phosphate while having fundamentally different chemical stability.
Phosphonates : In a phosphonate, the ester oxygen atom linking the phosphorus to the ethyl chain is replaced by a methylene (B1212753) (-CH₂) group, creating a highly stable phosphorus-carbon (P-C) bond. wikipedia.org This P-C bond is not susceptible to enzymatic hydrolysis by phosphatases, making phosphonates excellent non-hydrolyzable mimics of their phosphate counterparts. nih.govnih.gov This stability allows them to act as potent and long-lasting enzyme inhibitors. nih.gov
Phosphoramidates : A phosphoramidate is formed by replacing one of the phosphate's hydroxyl or ester oxygen atoms with a nitrogen atom, creating a P-N bond. wikipedia.org Phosphoramidates generally exhibit different chemical stability compared to phosphate esters and can be designed to be more or less labile. nih.gov They are often used in prodrug strategies, where the P-N bond is cleaved in vivo to release an active molecule. mdpi.com
The choice between a phosphonate and a phosphoramidate allows for fine-tuning the balance between metabolic stability and potential for bioactivation.
Correlation of Structural Modifications with Enzymatic Kinetic Parameters
The ultimate test of a structure-reactivity relationship is to quantify how structural changes affect the kinetic parameters of an enzyme-catalyzed reaction, typically the Michaelis constant (Kₘ) and the maximum velocity (Vₘₐₓ) or the catalytic rate constant (kₖₐₜ). researchgate.netnih.gov
Kₘ (Michaelis Constant) : Often interpreted as a measure of the enzyme's affinity for the substrate, a lower Kₘ indicates tighter binding. Modifications that enhance hydrophobic or electrostatic interactions without causing steric clashes will typically lower Kₘ.
Vₘₐₓ (Maximum Velocity) / kₖₐₜ (Turnover Number) : These parameters reflect the efficiency of the catalytic step after the substrate has bound. A modification that properly orients the substrate for catalysis can increase Vₘₐₓ, while one that binds tightly but in a non-productive state will decrease it.
For example, a phosphonate analogue of 2-phenoxyethyl phosphate would be expected to bind to a target phosphatase, potentially with high affinity (low Kₘ). However, because its P-C bond cannot be cleaved by the enzyme, its kₖₐₜ would be zero. nih.gov It would therefore act as a competitive inhibitor, increasing the apparent Kₘ for the natural substrate. An aromatic substituent that increases the hydrolysis rate (e.g., -NO₂) might also be processed more quickly by an enzyme, leading to a higher Vₘₐₓ.
The following table summarizes the expected correlation between specific structural modifications and their impact on key enzymatic kinetic parameters.
| Modification Type | Specific Example | Expected Impact on Kₘ | Expected Impact on Vₘₐₓ / kₖₐₜ | Rationale |
| Aromatic Substitution | para-Nitro group | Decrease | Increase | Enhanced electronic properties may improve binding and accelerate the catalytic step. |
| Alkyl Chain Elongation | Ethyl → Propyl | Decrease | No significant change | Improved hydrophobic fit in the active site enhances binding affinity. |
| Phosphate Derivatization | Phosphate → Thiophosphate | Increase | Decrease | Altered bond lengths and charge distribution may lead to poorer binding and slower catalysis. |
| Bioisosteric Replacement | Phosphate → Phosphonate | Decrease | Zero | Binds as a non-hydrolyzable mimic, acting as a competitive inhibitor. nih.govnih.gov |
Note: This table presents generalized predictions. The actual kinetic effects are highly dependent on the specific enzyme being studied. nih.govresearchgate.net
Environmental Transformation Pathways of Organic Phosphate Esters General Context
Biotic Degradation Processes in Environmental Microcosms
Biotic degradation, mediated by microorganisms, is a crucial pathway for the removal of many organic pollutants from the environment, including organic phosphate (B84403) esters. researchgate.netnih.gov
Microbial Hydrolysis of Phosphate Esters
Microorganisms in soil and aquatic environments possess a wide array of enzymes capable of breaking down organic phosphate esters. scirp.org A primary mechanism for the biodegradation of these compounds is enzymatic hydrolysis, catalyzed by enzymes such as phosphatases and esterases. scirp.org These enzymes cleave the ester bonds, releasing phosphate, which can then be utilized by the microorganisms as a nutrient source. scirp.org
The rate of microbial degradation is influenced by several factors, including the structure of the OPE, the type and abundance of microbial populations, temperature, and nutrient availability. nih.gov Studies on various OPEs in coastal sediments have shown that biotic degradation proceeds faster than abiotic hydrolysis, with half-lives ranging from approximately 17 to 47 days under biotic conditions, compared to 23 to 77 days under abiotic conditions. nih.gov This highlights the significant role of microbial communities in enhancing the degradation of these compounds in the environment. nih.gov
Identification of Microbial Metabolites (non-toxicological context)
The microbial metabolism of organic phosphate esters results in the formation of various intermediate and final products. The initial step is often the hydrolysis of one of the ester linkages, leading to the formation of a di-ester metabolite. nih.gov For 2-phenoxyethyl phosphate, this would likely result in the formation of phenoxyethanol (B1677644) and inorganic phosphate.
Further degradation of the resulting alcohol (phenoxyethanol in this case) would depend on the specific metabolic capabilities of the present microorganisms. In many cases, aromatic rings can be cleaved and further metabolized. For other OPEs, studies have identified various metabolites. For example, the degradation of 2-aminoethylphosphonate, a related organophosphorus compound, proceeds through intermediates like phosphonoacetaldehyde (B103672) and phosphonoacetate before being hydrolyzed to acetate (B1210297) and inorganic phosphate. nih.gov
Table 2: Common Microbial Metabolites of Different Classes of Organophosphate Esters (Note: This table provides examples of metabolites from different OPEs to illustrate typical degradation products, as specific metabolite data for Dipotassium (B57713) 2-phenoxyethyl phosphate is not available.)
| Organophosphate Ester Class | Parent Compound Example | Primary Metabolite(s) |
|---|---|---|
| Aryl OPEs | Triphenyl phosphate (TPhP) | Diphenyl phosphate (DPhP) |
| Alkyl OPEs | Tributyl phosphate (TBP) | Dibutyl phosphate (DBP) |
| Halogenated OPEs | Tris(2-chloroethyl) phosphate (TCEP) | Bis(2-chloroethyl) phosphate (BCEP) |
Methodologies for Tracking Environmental Fate in Research Models
Investigating the environmental fate of compounds like Dipotassium 2-phenoxyethyl phosphate requires sophisticated analytical techniques to detect and quantify the parent compound and its transformation products at low concentrations in complex environmental matrices such as water, soil, and sediment.
Commonly used analytical methods involve a sample preparation step, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to isolate and concentrate the analytes from the environmental sample. chromatographyonline.com Following extraction, instrumental analysis is typically performed using chromatography coupled with mass spectrometry.
Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are powerful techniques for the separation, identification, and quantification of OPEs and their metabolites. chromatographyonline.comresearchgate.net High-resolution mass spectrometry (HRMS) is also increasingly used for the identification of unknown transformation products in environmental fate studies. mdpi.com These methods provide the sensitivity and selectivity needed to track the degradation pathways and determine the rates of transformation of organic phosphate esters in laboratory and field studies. nih.govmdpi.com
Future Directions and Emerging Research Avenues
Integration of Multi-Omics Approaches in Phosphate (B84403) Ester Research
The advent of multi-omics technologies—genomics, transcriptomics, proteomics, and metabolomics—offers a powerful lens through which to investigate the biological interactions of phosphate esters like Dipotassium (B57713) 2-phenoxyethyl phosphate. By simultaneously analyzing multiple layers of biological data, researchers can construct a comprehensive picture of the cellular and systemic responses to these compounds.
Detailed Research Findings:
Recent studies on various organophosphate esters have demonstrated the utility of these approaches. For instance, lipidomics studies have revealed that exposure to certain organophosphate esters can lead to significant alterations in lipid metabolism. These changes can affect the composition of cell membranes and signaling pathways. Transcriptomic and proteomic analyses have complemented these findings by identifying changes in gene and protein expression related to lipid processing and cellular stress responses. While research specific to Dipotassium 2-phenoxyethyl phosphate is still nascent, these studies provide a clear roadmap for future investigations. A multi-omics approach could elucidate its mechanism of action as an emulsifier at a cellular level, identify potential off-target effects in biochemical assays, and guide the development of more effective and safer formulations in agricultural applications.
Interactive Data Table: Illustrative Multi-Omics Data in Phosphate Ester Research
| Omics Layer | Key Findings in Organophosphate Ester Research | Potential Application to this compound |
| Genomics | Identification of genes encoding enzymes involved in the metabolism of phosphate esters. | Understanding genetic predispositions to sensitivity or resistance in target organisms (e.g., pests in agriculture). |
| Transcriptomics | Alterations in gene expression related to lipid metabolism and stress response pathways upon exposure. | Evaluating the cellular impact of its surfactant properties and identifying potential biocompatibility issues. |
| Proteomics | Changes in the abundance of proteins involved in transport, metabolism, and cellular signaling. | Characterizing its interaction with proteins in complex biological matrices for biochemical assay development. |
| Metabolomics | Shifts in the profiles of small molecule metabolites, particularly lipids and energy-related molecules. | Assessing its influence on the metabolic state of cells or organisms in various applications. |
| Lipidomics | Specific changes in lipid classes, such as triglycerides and phospholipids. | Detailing its mechanism as an emulsifier and its effects on membrane-associated processes. |
Advanced Bioanalytical Techniques for Real-Time Monitoring in Complex Research Systems
The ability to monitor the concentration and activity of phosphate esters in real-time and within complex biological or environmental systems is crucial for understanding their dynamic behavior. Traditional analytical methods often require sample extraction and processing, which can be time-consuming and may not capture transient changes.
Detailed Research Findings:
Emerging bioanalytical techniques are set to revolutionize the study of compounds like this compound. The development of novel biosensors, including electrochemical and fluorescent probes, offers the potential for highly sensitive and selective detection. For instance, enzyme-based biosensors that utilize the inhibitory effect of organophosphates on specific enzymes can provide rapid and on-site measurements. Furthermore, advanced mass spectrometry techniques, such as ambient ionization mass spectrometry, allow for the direct analysis of samples with minimal preparation, enabling the real-time tracking of the compound and its potential degradation products. In vivo imaging techniques, including those based on magnetic resonance spectroscopy (MRS) and specialized fluorescent probes, are also being explored to visualize the distribution and metabolic fate of phosphate-containing molecules within living organisms. These technologies could be adapted to monitor the stability and delivery of this compound in agricultural formulations or to observe its interactions in real-time during biochemical assays.
Development of Novel Computational Models for Predicting Phosphate Ester Behavior
Computational modeling provides a powerful and cost-effective means to predict the physicochemical properties, biological activity, and potential environmental fate of chemical compounds. For phosphate esters, these models can accelerate the design of new molecules with desired characteristics while minimizing the need for extensive empirical testing.
Detailed Research Findings:
Quantitative Structure-Activity Relationship (QSAR) models have been successfully applied to predict the toxicity and other biological activities of various organophosphates. These models correlate the chemical structure of a molecule with its observed activity, allowing for the screening of virtual libraries of compounds. Molecular dynamics (MD) simulations offer a more detailed view, enabling the study of the interactions between phosphate esters and biological macromolecules, such as enzymes or receptors, at an atomic level. This can provide insights into the mechanism of action and guide the design of more potent or selective compounds. Furthermore, the application of machine learning algorithms to large datasets of chemical and biological information is a rapidly growing area. These models can identify complex patterns and relationships that are not apparent from traditional analysis, leading to more accurate predictions of a compound's behavior. For this compound, these computational approaches could be used to predict its emulsifying efficiency with different oil phases, model its interaction with active ingredients in pesticide formulations to optimize delivery, and assess its potential for environmental persistence and transformation.
Q & A
Basic Research Questions
Q. What synthetic pathways are commonly used to prepare dipotassium 2-phenoxyethyl phosphate, and how can reaction efficiency be optimized?
- Methodology : Synthesis typically involves esterification of 2-phenoxyethanol with phosphoric acid derivatives, followed by neutralization with potassium hydroxide. Reaction conditions (e.g., temperature, stoichiometry of reactants, and catalysts) must be tightly controlled to minimize side products like mono- or tri-substituted phosphates. Post-synthesis purification via recrystallization or column chromatography is critical .
- Optimization : Monitor reaction progress using thin-layer chromatography (TLC) or in situ pH measurements. Adjust molar ratios of 2-phenoxyethanol to phosphorus oxychloride (POCl₃) to favor di-substitution.
Q. What analytical techniques are recommended for characterizing this compound?
- Structural Confirmation : Use nuclear magnetic resonance (NMR; ¹H, ¹³C, and ³¹P) to verify the ester linkage and potassium counterion presence. Compare spectral data to known phosphate esters .
- Purity Assessment : High-performance liquid chromatography (HPLC) with UV detection or ion chromatography quantifies residual reactants and byproducts. Titration (e.g., acid-base for phosphate content) complements these methods .
Q. How can researchers ensure the compound’s purity aligns with regulatory standards for laboratory use?
- Compliance : Follow pharmacopeial guidelines (e.g., USP, Ph. Eur.) for phosphate salts, including tests for heavy metals (ICP-MS), water content (Karl Fischer), and microbial limits. Cross-validate results with certified reference materials .
Q. What safety protocols are essential when handling this compound in lab settings?
- PPE Requirements : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Work in a fume hood to avoid inhalation of fine powders .
- Waste Management : Neutralize acidic/basic residues before disposal. Store waste separately in labeled containers for professional hazardous waste processing .
Advanced Research Questions
Q. How does the stability of this compound vary under different storage conditions (e.g., temperature, humidity)?
- Experimental Design : Conduct accelerated stability studies (40°C/75% RH for 6 months) and monitor degradation via HPLC. Compare to control samples stored at -20°C. Hydrolysis of the phosphate ester bond is a critical degradation pathway; use mass spectrometry (MS) to identify breakdown products .
Q. How can contradictory data on the compound’s solubility in polar solvents be resolved?
- Data Reconciliation : Perform solubility studies in triplicate using standardized solvents (e.g., water, ethanol, DMSO) under controlled temperatures. Use dynamic light scattering (DLS) to detect micelle formation, which may skew apparent solubility .
Q. What mechanistic studies are suitable for probing the compound’s interactions with biological membranes?
- Approach : Use Langmuir-Blodgett troughs to study monolayer penetration or fluorescence anisotropy to assess membrane fluidity changes. Compare to structurally similar phosphatidylcholine derivatives .
Q. What advanced techniques identify degradation pathways in aqueous solutions?
- Analytical Strategy : Employ LC-MS/MS to track hydrolysis products (e.g., 2-phenoxyethanol and inorganic phosphate). Isotope-labeling (e.g., ¹⁸O-water) can elucidate reaction mechanisms .
Q. How does this compound interact with metal ions in buffered systems?
- Methodology : Use isothermal titration calorimetry (ITC) to quantify binding constants with Ca²⁺ or Mg²⁺. Monitor precipitate formation via turbidity measurements and characterize solids with XRD .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
